2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
2-[(5Z)-5-[(8-Ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a rhodanineacetic acid derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured 8-ethoxyquinolin-2-ylmethylidene group at the C5 position and an acetic acid moiety at N3. Its structural uniqueness arises from the ethoxyquinoline substituent, which distinguishes it from simpler arylalkylidene analogs. The quinoline moiety may enhance pharmacokinetic properties, such as membrane permeability and target binding, compared to benzylidene or heteroaryl derivatives .
Properties
IUPAC Name |
2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-23-12-5-3-4-10-6-7-11(18-15(10)12)8-13-16(22)19(9-14(20)21)17(24)25-13/h3-8H,2,9H2,1H3,(H,20,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDOBIMWAZCSNE-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other rhodanine-3-acetic acid derivatives, differing primarily in the C5 substituent. Key analogues include:
*Molecular weight calculated from formula C₂₄H₂₁N₃O₄S₂ ().
Key Structural Insights :
- The ethoxyquinoline group in the target compound introduces steric bulk and electron-rich aromaticity, which may improve binding to microbial enzymes (e.g., shikimate kinase) compared to smaller substituents .
- Pyridinylmethylidene derivatives () exhibit superior antifungal activity due to hydrogen-bonding interactions with fungal targets.
Physicochemical Properties
- Lipophilicity: The ethoxyquinoline substituent likely increases log P compared to simpler benzylidene derivatives (e.g., 4-isopropylbenzylidene analog: log P ~4.9 ).
- Acidity : The acetic acid moiety confers water solubility at physiological pH (pKa ~3.37 for similar compounds ), facilitating formulation.
- Spectroscopic Features: IR and NMR spectra would show characteristic peaks for the thioxo group (ν ~1200 cm⁻¹), quinoline C=N (ν ~1600 cm⁻¹), and acetic acid carbonyl (ν ~1700 cm⁻¹) .
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